molecular formula C24H20N2O3 B5236936 N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide

N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide

Cat. No.: B5236936
M. Wt: 384.4 g/mol
InChI Key: KXPFYCDKHRNKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core substituted with a 4-methylphenyl group and a naphthalen-1-ylamino moiety. Its structure combines aromatic and amide functionalities, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-16-11-13-18(14-12-16)22(27)23(26-24(28)21-10-5-15-29-21)25-20-9-4-7-17-6-2-3-8-19(17)20/h2-15,23,25H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFYCDKHRNKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with naphthylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with furan-2-carboxylic acid under acidic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It is used in research to understand its interaction with biological molecules and potential as a drug candidate.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound is compared below with structurally related furan-2-carboxamide derivatives, focusing on substituents, physicochemical properties, and biological activities.

Structural Analogues

Compound A : N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-1-(6-methylpyridin-3-yl)-2-oxoethyl)furan-2-carboxamide ()
  • Substituents: Furan-2-carboxamide core: Shared with the target compound. 4-(tert-butyl)phenyl and 6-methylpyridin-3-yl groups replace the 4-methylphenyl and naphthalen-1-ylamino groups.
  • Physicochemical Data :
    • Molecular weight: 448.3 g/mol (LC-MS).
    • $ ^1H $ NMR (CD$3$OD): δ 8.56 (s, 1H), 7.71 (d, $ J = 8.3 $ Hz, 1H), 2.69 (s, 3H, CH$3$) .
  • Key Differences :
    • Bulky tert-butyl groups enhance hydrophobicity compared to the target compound’s planar naphthalene ring.
    • Pyridine substitution may improve solubility in polar solvents.
Compound B : N-(2-Nitrophenyl)furan-2-carboxamide ()
  • Substituents: Furan-2-carboxamide core: Shared with the target compound. 2-Nitrophenyl group replaces the 4-methylphenyl and naphthalen-1-ylamino groups.
  • Structural Analysis: Crystal structure reveals a non-planar amide conformation due to intramolecular N1···O3 hydrogen bonding (2.615 Å). Dihedral angle between phenyl and furan rings: 9.71° .
Compound C : N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide ()
  • Substituents: Furan-2-carboxamide core: Shared with the target compound. 4-(4-methylphenyl)sulfonylpiperazine and phenoxy groups replace the naphthalen-1-ylamino and 4-methylphenyl moieties.
  • Key Differences :
    • Sulfonylpiperazine group introduces a polar, charged moiety, enhancing solubility and protein-binding capacity.
Table 1: Comparative Analysis of Furan-2-carboxamide Derivatives
Compound Substituents Molecular Weight (g/mol) Key Features Biological Activity
Target Compound 4-Methylphenyl, naphthalen-1-ylamino ~414 (estimated) Planar naphthalene may enhance π-π stacking; moderate hydrophobicity Not reported
Compound A () 4-(tert-butyl)phenyl, 6-methylpyridinyl 448.3 High hydrophobicity; pyridine improves solubility Not reported
Compound B () 2-Nitrophenyl 248.2 Intramolecular H-bonding; nitro group alters electronic properties Not reported
Compound C () 4-(4-methylphenyl)sulfonylpiperazine ~500 (estimated) Sulfonylpiperazine enhances solubility and protein interaction Antiviral (predicted)

Biological Activity

N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by data from various studies.

Chemical Structure and Properties

The compound's structure features a furan ring, a carboxamide group, and a complex aromatic system that contributes to its biological activity. The presence of the naphthalenyl and methylphenyl groups is significant for its interaction with biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. It operates through the induction of apoptosis and inhibition of key signaling pathways such as Bcl-2 and PI3K/Akt .
  • IC50 Values : In vitro studies revealed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Reference
A5491.61
MCF-71.98
Jurkat< Doxorubicin

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory effects:

  • Inhibition of COX Enzymes : Research indicates that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds similar to this one have shown better activity than traditional anti-inflammatory drugs like diclofenac .
  • Molecular Docking Studies : Molecular docking simulations suggest strong binding affinity to COX-2, supporting its potential as an anti-inflammatory agent .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Activity Against Pathogens : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus1–2
Escherichia coli2–8

Case Studies

A notable study involved the synthesis and biological evaluation of derivatives related to this compound. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines and were evaluated for their pharmacokinetic properties. The findings suggested that modifications in the aromatic rings could enhance biological activity and selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the phenyl and naphthyl rings significantly influence the biological activity:

  • Electronegative Substituents : The presence of electronegative groups such as chlorine or methoxy on the aromatic rings enhances anticancer potency.
  • Hydrophobic Interactions : Hydrophobic interactions play a crucial role in the binding affinity to target proteins, particularly in anticancer applications .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including (1) formation of the furan-carboxamide core via acyl chloride coupling (e.g., furan-2-carbonyl chloride with an aniline derivative under reflux in acetonitrile) and (2) introduction of the naphthylamino and 4-methylphenyl groups through nucleophilic substitution or condensation. Key factors include solvent polarity (e.g., acetonitrile vs. DMF), temperature control (reflux at ~80–100°C), and purification via column chromatography or recrystallization .
  • Optimization : Yield and purity depend on stoichiometric ratios (e.g., equimolar reactants), base selection (e.g., triethylamine for amide bond formation), and post-synthetic characterization (e.g., HPLC for purity assessment) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • FT-IR : Amide C=O stretches appear at 1664–1705 cm⁻¹, while aromatic C-H stretches occur near 3000–3100 cm⁻¹. Intramolecular N-H⋯O interactions may reduce N-H stretch frequencies to ~3200–3300 cm⁻¹ .
  • NMR : In 1H^1H NMR, aromatic protons (naphthalene and phenyl groups) resonate at δ 7.2–9.3 ppm. The amide NH proton appears as a singlet near δ 10.4–12.5 ppm. 13C^{13}C NMR shows carbonyl carbons at δ 167–178 ppm and furan carbons at δ 110–130 ppm .

Advanced Research Questions

Q. How do intramolecular interactions influence the conformational stability of this compound?

  • Key Interactions : Intramolecular hydrogen bonds (e.g., N-H⋯O=C) between the amide group and adjacent substituents enforce planarity in the central C-N-C=O fragment. For example, in analogous structures, N-H⋯O distances of ~2.6 Å and angles of ~135° stabilize trans-amide conformations .
  • Crystallographic Insights : X-ray diffraction reveals dihedral angles between aromatic rings (e.g., furan and naphthalene at ~9–10°), which affect molecular packing and solubility. Non-covalent interactions (e.g., π-π stacking) further stabilize crystal lattices .

Q. How can computational chemistry be applied to predict the pharmacokinetic properties of this compound?

  • In Silico Tools : Density Functional Theory (DFT) calculates molecular descriptors like LogP (lipophilicity) and polar surface area (PSA) to predict blood-brain barrier penetration. Molecular dynamics simulations model binding affinities to targets (e.g., enzymes or receptors) .
  • ADME Prediction : Tools like SwissADME use SMILES strings (e.g., CC1=CC=C(C=C1)NC(=O)C2=CC=CO2) to estimate metabolic stability, cytochrome P450 interactions, and bioavailability .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Experimental Design : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via LC-MS. For example, impurities >0.1% can skew IC50_{50} values in cytotoxicity assays .
  • Data Reconciliation : Use meta-analysis to compare results across studies. Computational docking can identify off-target interactions (e.g., unintended kinase inhibition) that explain divergent activity profiles .

Data Contradiction Analysis

Q. Why do different synthetic methods yield varying biological activities for structurally similar compounds?

  • Isomerism : Minor stereochemical or regioisomeric byproducts (e.g., para vs. meta substitution on phenyl groups) can alter bioactivity. For example, 4-methylphenyl derivatives exhibit higher solubility and target affinity than 3-methyl analogs due to steric effects .
  • Purification Artifacts : Residual solvents (e.g., DMF) or unreacted intermediates may inhibit biological assays. Purity verification via 1H^1H NMR integration or elemental analysis is critical .

Methodological Recommendations

  • Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguities and validates hydrogen-bonding networks .
  • Hybrid Approaches : Combine experimental data (e.g., IR, NMR) with computational models (e.g., DFT-optimized geometries) to refine synthetic protocols and predict structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.